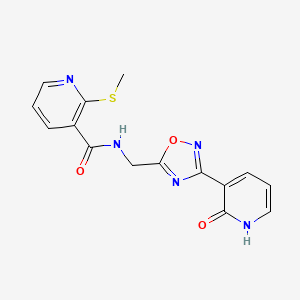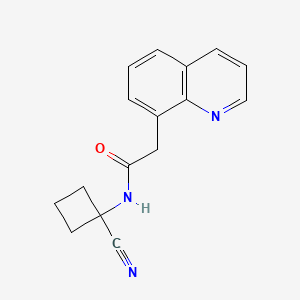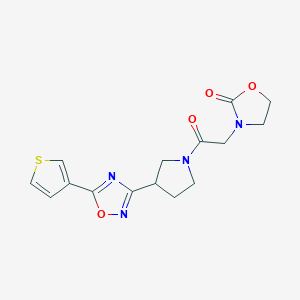![molecular formula C7H8BrN3 B2981039 6-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine CAS No. 1314770-21-2; 676371-00-9](/img/structure/B2981039.png)
6-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound with the molecular formula C7H8BrN3. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of a bromine atom at the 6th position and an amine group at the 8th position of the imidazo[1,2-a]pyridine ring system .
Preparation Methods
The synthesis of 6-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
6-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
6-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
6-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-Chloro-1,5-dihydroimidazo[1,2-a]pyridin-8-amine: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-1,5-dihydroimidazo[1,2-a]pyridin-8-amine: Contains a fluorine atom, which may alter its reactivity and biological activity.
8-Amino-6-bromoimidazo[1,2-a]pyridine: Another derivative with slight structural variations.
Properties
CAS No. |
1314770-21-2; 676371-00-9 |
|---|---|
Molecular Formula |
C7H8BrN3 |
Molecular Weight |
214.066 |
IUPAC Name |
6-bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C7H8BrN3/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-3,10H,4,9H2 |
InChI Key |
JFGWXNCELIMPCD-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=C2N1C=CN2)N)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4-(4-chlorophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2980958.png)
![2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2980960.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2980961.png)
![5-benzylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B2980962.png)
![1-(3,5-dimethylpiperidin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2980963.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2980969.png)
![2-[1-(Ethanesulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B2980970.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2980972.png)
![2-[(5-Bromothiophen-2-yl)formamido]acetic acid](/img/structure/B2980974.png)
![Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2980976.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2980977.png)

